Irak4-IN-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irak4-IN-21 is a small molecule inhibitor targeting the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses and inflammation . Inhibition of IRAK4 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases .
準備方法
The synthesis of Irak4-IN-21 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the desired transformations . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, as well as purification techniques to ensure the final product’s purity .
化学反応の分析
Irak4-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule . For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the core structure .
科学的研究の応用
In chemistry, it is used as a tool compound to study the role of IRAK4 in various signaling pathways and to develop new inhibitors with improved potency and selectivity . In biology, Irak4-IN-21 is used to investigate the molecular mechanisms underlying immune responses and inflammation, as well as to identify potential therapeutic targets for treating autoimmune and inflammatory diseases . In medicine, this compound has shown promise in preclinical studies as a potential treatment for various cancers, including hematologic malignancies and solid tumors . In industry, this compound is used in drug discovery and development programs to identify new therapeutic agents targeting IRAK4 .
作用機序
Irak4-IN-21 exerts its effects by inhibiting the kinase activity of IRAK4, thereby blocking the downstream signaling pathways mediated by TLRs and IL-1Rs . This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and other transcription factors involved in the production of pro-inflammatory cytokines and chemokines . By blocking these pathways, this compound can reduce inflammation and promote cell survival in various disease contexts . The molecular targets of this compound include the kinase domain of IRAK4 and its interaction with other signaling proteins such as myeloid differentiation primary response 88 (MyD88) and tumor necrosis factor receptor-associated factor 6 (TRAF6) .
類似化合物との比較
Irak4-IN-21 is one of several small molecule inhibitors targeting IRAK4. Other similar compounds include PF-06650833, CA-4948, and KT-474 . These compounds share a common mechanism of action by inhibiting the kinase activity of IRAK4, but they differ in their chemical structures, potency, and selectivity . For example, PF-06650833 is a potent IRAK4 inhibitor with high selectivity for IRAK4 over other kinases, while CA-4948 is a dual inhibitor targeting both IRAK4 and FLT3 . KT-474 is a proteolysis-targeting chimera (PROTAC) that degrades IRAK4 through the ubiquitin-proteasome system . The uniqueness of this compound lies in its specific chemical structure and its potential for further optimization to improve its pharmacokinetic and pharmacodynamic properties .
特性
分子式 |
C28H28FN7O2 |
---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
(1S,2S,3R,4R)-3-[[5-(5-fluoropyridin-3-yl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C28H28FN7O2/c29-20-11-19(13-31-14-20)22-15-32-28(33-21-5-3-4-18(12-21)27(38)36-8-1-2-9-36)35-26(22)34-24-17-7-6-16(10-17)23(24)25(30)37/h3-7,11-17,23-24H,1-2,8-10H2,(H2,30,37)(H2,32,33,34,35)/t16-,17+,23+,24-/m1/s1 |
InChIキー |
KYNJAMYDYPTYDZ-GCRLEYHISA-N |
異性体SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=CN=C6)F |
正規SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=CN=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。